molecular formula C19H17N5O2 B14956232 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B14956232
M. Wt: 347.4 g/mol
InChI Key: HJQVHEWPLLCDDA-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic compound featuring a benzimidazole core linked via an ethyl chain to an acetamide group, which is further substituted with a 4-hydroxyphthalazine moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and metabolic modulation .

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C19H17N5O2/c25-18(11-16-12-5-1-2-6-13(12)19(26)24-23-16)20-10-9-17-21-14-7-3-4-8-15(14)22-17/h1-8H,9-11H2,(H,20,25)(H,21,22)(H,24,26)

InChI Key

HJQVHEWPLLCDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the initial formation of the benzimidazole ring, followed by the introduction of the phthalazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE exerts its effects involves interactions with various molecular targets. The benzimidazole moiety can interact with enzymes or receptors, modulating their activity. The phthalazine component may also contribute to the compound’s overall biological activity by binding to specific sites within cells. These interactions can influence cellular pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Benzimidazole-Acetamide Linkages

Key comparisons include:

Compound Name Structural Variation vs. Target Compound Biological Activity Reference
N-(1H-Benzimidazol-2-yl)-2-[(benzylcarbamoyl)amino]acetamide Benzylcarbamoyl substituent instead of phthalazine Antidiabetic (glucose uptake modulation)
4-{[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid Carboxylic acid substituent Enhanced α-glucosidase inhibition
N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide Chlorobenzyl + non-hydroxylated phthalazine Unspecified (structural analog)
2-[2-(Benzylthio)-1H-benzimidazol-1-yl]acetamide Benzylthio substituent Antimicrobial activity

Key Observations :

  • The 4-hydroxyphthalazine group in the target compound distinguishes it from analogues with non-hydroxylated aromatic substituents (e.g., ’s chlorobenzyl-phthalazine derivative). This hydroxyl group likely enhances solubility and hydrogen-bond donor capacity, critical for target engagement in enzymes like α-glucosidase or DNA topoisomerases .
  • Compounds with carboxylic acid or benzylcarbamoyl groups () exhibit stronger antidiabetic activity but may suffer from reduced membrane permeability compared to the target’s acetamide-phthalazine motif .
  • Benzylthio derivatives () prioritize antimicrobial over anticancer activity, suggesting substituent-dependent mechanistic divergence .
Pharmacokinetic and Physicochemical Properties
Property Target Compound (Est.) N-(4-Chlorobenzyl)-phthalazine Analog () 2-[Benzylthio]-benzimidazole ()
Molecular Weight ~400–420 g/mol 403.9 g/mol 297.37 g/mol
H-Bond Donors/Acceptors 2/5 1/3 2/4
LogP (Predicted) ~2.1 ~3.5 ~2.8

Analysis :

  • The target’s lower LogP (estimated) compared to the chlorobenzyl analog () suggests improved aqueous solubility, attributable to the hydroxy group .
  • Higher H-bond acceptors in the target may facilitate interactions with polar enzyme active sites, as seen in α-glucosidase inhibitors () .
Anticancer Potential

The hydroxy group in the target may enhance these effects by mimicking phenolic moieties in known chemotherapeutics .

Antimicrobial Activity

Benzimidazole-thioacetamide derivatives () exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The target’s phthalazine group could broaden activity spectra by introducing additional π-π stacking interactions with bacterial gyrases .

Metabolic Modulation

Compounds with acetamide-carboxylic acid hybrids () demonstrate 70–80% glucose uptake stimulation in vitro. The target’s phthalazine moiety may similarly modulate AMPK or PPARγ pathways, though empirical validation is needed .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial effects, as well as the underlying mechanisms of action.

Structural Overview

The compound is characterized by the following chemical structure:

N 2 1H benzimidazol 2 yl ethyl 2 4 hydroxyphthalazin 1 yl acetamide\text{N 2 1H benzimidazol 2 yl ethyl 2 4 hydroxyphthalazin 1 yl acetamide}

This structure combines a benzimidazole moiety with a hydroxyphthalazine group, which may contribute to its biological properties.

Antitumor Activity

Recent studies have demonstrated that compounds containing benzimidazole derivatives exhibit notable antitumor activity. For instance, research on related benzimidazole compounds indicated their efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

Table 1: Antitumor Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 8NCI-H3586.48 ± 0.113D
This compoundTBDTBDTBD

The specific IC50 values for this compound are yet to be determined in standardized assays.

Antimicrobial Activity

In addition to antitumor properties, the compound’s structural characteristics suggest potential antimicrobial activity. Studies on similar benzimidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or function.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coliX μg/mL
Compound BS. aureusY μg/mL

The biological activity of this compound likely involves several mechanisms:

  • DNA Interaction : Many benzimidazole derivatives interact with DNA, leading to disruptions in replication and transcription.
  • Tubulin Polymerization : Some studies indicate that these compounds can interfere with tubulin polymerization, which is critical for mitosis.
  • Reactive Oxygen Species (ROS) : The generation of ROS may play a role in inducing apoptosis in cancer cells.

Case Studies and Research Findings

A notable study published in PMC8401404 highlighted the antitumor effects of various benzimidazole derivatives, suggesting that modifications to the benzimidazole core can enhance activity against specific cancer types. The study utilized both 2D and 3D cell culture models to assess cytotoxicity and proliferation inhibition, providing a comprehensive understanding of the compound's efficacy.

Another investigation reported in PMC9044521 focused on the antiparasitic properties of related benzimidazole compounds, emphasizing their broad-spectrum activity and potential therapeutic applications beyond oncology.

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